2-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanamine
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Overview
Description
2-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanamine is a chemical compound that features a pyridine ring substituted with bromine and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-bromo-6-(trifluoromethyl)pyridine as a starting material . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for substitution reactions, hydrogen gas for reduction, and oxidizing agents such as potassium permanganate for oxidation. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to optimize yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced compounds.
Scientific Research Applications
2-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanamine has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve specific molecular targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(trifluoromethyl)pyridine: A closely related compound with similar chemical properties.
2-Bromo-1-(2-methyl-6-trifluoromethyl-pyridin-3-yl)ethanone: Another compound with a trifluoromethyl group and bromine substituent.
4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: A compound with a bromine substituent on a pyridine ring.
Uniqueness
2-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H8BrF3N2 |
---|---|
Molecular Weight |
269.06 g/mol |
IUPAC Name |
2-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]ethanamine |
InChI |
InChI=1S/C8H8BrF3N2/c9-7-4-5(1-2-13)3-6(14-7)8(10,11)12/h3-4H,1-2,13H2 |
InChI Key |
XQWBWKVKXHIBPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Br)CCN |
Origin of Product |
United States |
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